molecular formula C5H9ClN2O B2896030 2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride CAS No. 1782805-62-2

2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B2896030
CAS RN: 1782805-62-2
M. Wt: 148.59
InChI Key: VSLCZBRULSYOGA-UHFFFAOYSA-N
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Description

“2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1782805-62-2 . It has a molecular weight of 148.59 . The compound is typically stored at room temperature and comes in a powder form .


Physical And Chemical Properties Analysis

“2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Novel Synthesis Methods

A New Consecutive Three-Component Oxazole Synthesis :

  • A consecutive three-component synthesis method for 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones starting from propargyl amine and acid chlorides, utilizing an amidation-coupling-cycloisomerization (ACCI) sequence, has been developed. This method offers a novel approach to synthesizing oxazole derivatives, showing the versatility of 2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride in chemical synthesis (Merkul & Müller, 2006).

Coupling Reactions

Coupling of Substituted 2-Amino-1,3-Oxazoles :

  • Research has explored the coupling of substituted 2-amino-1,3-oxazoles with chloro-heterocycles. Despite the challenges in coupling five-membered heterocyclic amines with halo-heterocycles, modifications, including ester substitution on 2-amino-1,3-oxazoles, have shown relative efficiency, opening pathways to new oxazole coupled products (Noonan et al., 2012).

Hydrogel Applications

Matrix Supported Poly(2-oxazoline)-Based Hydrogels :

  • A study describes the synthesis of matrix-supported hydrogel structures based on amine-containing poly(2-oxazoline)s. These hydrogels demonstrate potential applications in diagnostics or pathogen detection, highlighting the adaptability of 2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride in biomedical applications (Hartlieb et al., 2014).

Catalysis and Oxidation

From Propargylic Amides to Functionalized Oxazoles :

  • A highly efficient method for transforming propargylic amides into functionalized 2,5-disubstituted oxazoles has been reported. This method involves a gold(I) catalyst and demonstrates a radical pathway for autoxidation, contributing to the field of catalysis and functional material synthesis (Hashmi et al., 2012).

Synthons for Bioactive Compounds

Versatile Chiral Synthons for 2-Amino Alcohols :

  • The 2-oxazolone heterocycle has been identified as a synthetic potential building block for 2-amino alcohol structures, important in many bioactive compounds such as enzyme inhibitors and antibiotics. This research underscores the synthetic versatility and application of 2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride in creating bioactive molecules (Ishizuka & Kunieda, 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

properties

IUPAC Name

2-(1,2-oxazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLCZBRULSYOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride

CAS RN

1782805-62-2
Record name 2-(1,2-oxazol-5-yl)ethan-1-amine hydrochloride
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